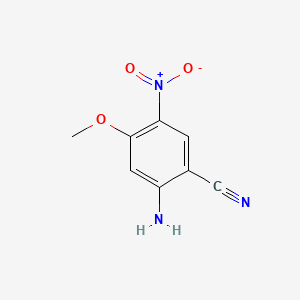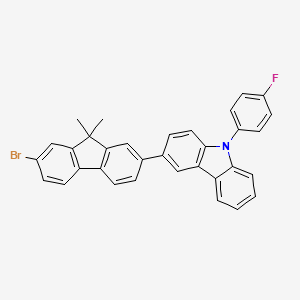
5-Nitro-gamma-tocopherol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-gamma-tocopherol is a derivative of gamma-tocopherol, which is one of the four forms of tocopherols, collectively known as vitamin E. This compound is characterized by the presence of a nitro group at the 5-position of the chromanol ring. It is primarily formed through the nitration of gamma-tocopherol, a process that occurs in both plant and animal tissues. The presence of the nitro group significantly alters the chemical and biological properties of gamma-tocopherol, making this compound a compound of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 5-Nitro-gamma-tocopherol can be synthesized in vitro by reacting gamma-tocopherol with nitric oxide radicals. One common method involves incubating gamma-tocopherol with a nitric oxide donor such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) in methanol. The reaction mixture is typically illuminated and maintained at room temperature for about 20 hours to achieve the desired nitration .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar nitration reactions under controlled conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) is essential for the analysis and quantification of the product .
化学反応の分析
Types of Reactions: 5-Nitro-gamma-tocopherol primarily undergoes reactions typical of nitro compounds and tocopherols. These include:
Oxidation: The nitro group can be further oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of 5-amino-gamma-tocopherol.
Substitution: Formation of various substituted gamma-tocopherol derivatives depending on the nucleophile used.
科学的研究の応用
5-Nitro-gamma-tocopherol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of nitro groups and tocopherol derivatives.
Biology: Investigated for its role in the regulation and detoxification of reactive nitrogen oxide species in plant and animal tissues.
Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress-related conditions.
作用機序
The mechanism of action of 5-nitro-gamma-tocopherol involves its interaction with reactive nitrogen species (RNS) and reactive oxygen species (ROS). The nitro group allows the compound to scavenge these reactive species more effectively than gamma-tocopherol. This scavenging activity helps in reducing oxidative stress and protecting cellular components from damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses .
類似化合物との比較
Gamma-tocopherol: The parent compound, which lacks the nitro group.
Alpha-tocopherol: Another form of vitamin E with different methylation patterns on the chromanol ring.
Delta-tocopherol: A form of vitamin E with fewer methyl groups compared to gamma-tocopherol.
Uniqueness: 5-Nitro-gamma-tocopherol is unique due to the presence of the nitro group, which enhances its ability to interact with reactive nitrogen and oxygen species. This makes it a more potent antioxidant compared to its parent compound, gamma-tocopherol .
特性
IUPAC Name |
2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXLLWUKIIJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/new.no-structure.jpg)


![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)

![6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine](/img/structure/B597358.png)




![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

